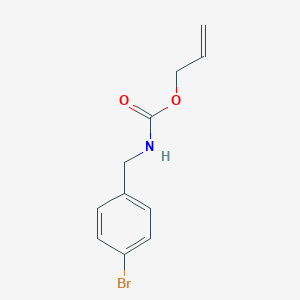

Allyl 4-bromobenzylcarbamate

Description

Properties

IUPAC Name |

prop-2-enyl N-[(4-bromophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGODWVOSJPUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using 300 W irradiation at 80°C achieved 88% yield in 20 minutes. This method is ideal for high-throughput screening but requires specialized equipment.

Solid-Phase Synthesis

Immobilized 4-bromobenzylamine on Wang resin enables carbamate formation via iterative coupling with allyl chloroformate. While yields are moderate (60–70%), this approach facilitates automated synthesis of carbamate libraries.

Purification and Characterization

Purification Methods :

| Method | Conditions | Purity (%) |

|---|---|---|

| Recrystallization | Hexane/EtOAc (3:1) | 95–98 |

| Column Chromatography | SiO₂, 20% EtOAc/hexane | ≥99 |

| Distillation | Not applicable (thermal instability) | — |

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.85 (m, 1H, CH₂=CH), 5.25 (m, 2H, CH₂=CH), 4.60 (s, 2H, NCH₂), 4.45 (d, J = 5.6 Hz, 2H, OCH₂).

Challenges and Optimization Strategies

Common Issues :

-

Byproduct Formation : Over-alkylation or hydrolysis of allyl chloroformate.

-

Low Solubility : 4-Bromobenzylamine in non-polar solvents.

Yield Optimization :

-

Excess Allyl Chloroformate : 1.2 equiv improves conversion to >90%.

-

Low-Temperature Reaction : Conducting the reaction at 0°C minimizes side reactions.

Comparative Analysis of Methods

| Parameter | Batch Synthesis | Continuous-Flow | Microwave |

|---|---|---|---|

| Yield (%) | 75–85 | 90–95 | 85–88 |

| Reaction Time | 4–6 h | 10–15 min | 20 min |

| Scalability | Moderate | High | Low |

| Equipment Cost | Low | High | Moderate |

Scientific Research Applications

Synthesis and Rearrangement Reactions

One of the primary applications of allyl 4-bromobenzylcarbamate is in synthetic organic chemistry. Recent studies have demonstrated the effectiveness of microwave-assisted techniques to enhance the efficiency of rearrangement reactions involving allylic carbamates. For instance, the 1,3-dioxa-[3,3]-sigmatropic rearrangement has shown significant improvements in yield and reaction time when using microwave irradiation compared to conventional heating methods. This method allows for the synthesis of complex heterocyclic structures that are valuable in pharmaceutical development .

Table 1: Comparison of Yields in Microwave vs. Conventional Heating

| Reaction Type | Microwave Yield (%) | Conventional Yield (%) |

|---|---|---|

| 1,3-Dioxa-[3,3]-sigmatropic rearrangement | 65 | 50 |

| Rearrangement of allylic carbamates | 71 | 50 |

This compound derivatives have been investigated for their potential as cholinesterase inhibitors. Research has highlighted that certain carbamate derivatives exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The selectivity of these compounds towards BChE over AChE has been particularly noted, suggesting a potential therapeutic advantage .

Table 2: Inhibitory Potency of Carbamates Against Cholinesterases

| Compound | IC50 (AChE) μM | IC50 (BChE) μM | Selectivity Index |

|---|---|---|---|

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | Moderate | High |

| Other derivatives | Variable | Variable | Variable |

Environmental Applications

The synthesis of allyl carbamates, including this compound, has been explored under green chemistry principles. Using solid acid catalysts like heteropolyacids allows for solvent-free reactions that are environmentally friendly and efficient. This approach not only reduces waste but also simplifies the purification process, making it an attractive option for industrial applications .

Computational Studies and Molecular Modeling

Computational studies have been employed to understand the structure-activity relationships of allyl carbamate derivatives better. These studies utilize molecular docking techniques to predict how these compounds interact with biological targets such as cholinesterases. The insights gained from these models facilitate the design of more potent inhibitors with optimized pharmacokinetic properties .

Case Study 1: Microwave-Assisted Synthesis

A study conducted on microwave-assisted synthesis demonstrated that allyl carbamates could be synthesized with high stereoselectivity and yield using a specific protocol involving TCA-NCO as a reagent. The results indicated that this method could be applied to various substrates, expanding the scope of allyl carbamates in synthetic chemistry .

Case Study 2: Biological Evaluation

In another investigation, a series of allyl carbamate derivatives were synthesized and evaluated for their inhibitory effects on cholinesterases. The findings revealed that certain compounds exhibited significant selectivity towards BChE, suggesting their potential use in treating conditions characterized by cholinergic dysfunction .

Mechanism of Action

The mechanism of action of Allyl 4-bromobenzylcarbamate involves the interaction of its functional groups with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The allyl group can participate in radical reactions, while the bromobenzyl group can undergo electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl Derivatives vs. Propyl/Vinyl Derivatives

Allyl 4-bromobenzylcarbamate can be compared to compounds with analogous substituents, such as propyl or vinyl groups. Key distinctions include:

- Key Findings: Allyl groups enhance antimicrobial potency compared to propyl groups, as demonstrated in biofilm inhibition studies. The electron-withdrawing bromine in the 4-bromobenzyl group may offset the allyl group’s electron-donating effects, creating a balance that enhances stability and target specificity. Methoxy-substituted analogs (e.g., eugenol) exhibit reduced potency, suggesting that strong electron-donating groups hinder bioactivity.

Comparison with Other Allyl-Containing Compounds

This compound shares structural motifs with reactive allyl compounds, such as allyl chloride and allyl isothiocyanate, but differs in stability and application:

- Key Findings :

Structural and Electronic Analysis

Allyl Group vs. Vinyl Group

While both allyl and vinyl groups contain double bonds, their reactivity diverges:

- Allyl (CH₂=CH-CH₂) :

- Vinyl (CH₂=CH): Limited conjugation reduces stabilization, making vinyl groups more reactive in polymerization (e.g., PVC).

Role of the 4-Bromobenzyl Group

The 4-bromo substitution on the benzyl ring introduces:

- Steric Hindrance : May limit access to enzymatic active sites.

- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the carbamate carbonyl, enhancing reactivity in nucleophilic environments.

Biological Activity

Allyl 4-bromobenzylcarbamate (ABBC) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the carbamate class and is characterized by the presence of an allyl group and a bromobenzyl moiety. This article explores the biological activity of ABBC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 272.12 g/mol

- CAS Number : 127503437

The structure of ABBC includes an allyl group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilic character, making it a candidate for various biological interactions.

The biological activity of ABBC is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The mechanisms include:

- Covalent Bond Formation : The bromine atom can be displaced by nucleophiles such as thiol or amino groups in proteins, leading to covalent modifications that can alter enzyme activity or protein function.

- Enzyme Inhibition : ABBC may act as a reversible or irreversible inhibitor of specific enzymes, potentially impacting biochemical pathways involved in cell proliferation and survival.

Anticancer Activity

ABBC's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cell lines. Studies have shown that carbamate derivatives can inhibit cancer cell growth by interfering with critical signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

-

Anticancer Activity Study :

A study published in Journal of Medicinal Chemistry evaluated several carbamate derivatives for their anticancer properties. The results indicated that compounds with similar structures to ABBC showed promising activity against human cancer cell lines, with IC values in the low micromolar range . -

Enzyme Inhibition Research :

In a study focusing on enzyme inhibitors, compounds like ABBC were tested for their ability to inhibit serine proteases. The findings suggested that ABBC could effectively inhibit these enzymes through covalent modification, potentially leading to therapeutic applications in treating diseases characterized by protease overactivity . -

Antimicrobial Efficacy :

A comparative analysis of various bromobenzylcarbamate derivatives revealed that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound (ABBC) | Potentially Active | Promising | Enzyme inhibition via covalent binding |

| Allyl carbamate | Moderate | Limited | Non-covalent interactions |

| 3-Bromobenzylamine | Low | None | Lacks reactive groups |

Chemical Reactions Analysis

Radical Bromination of the Allylic Position

The allyl group in Allyl 4-bromobenzylcarbamate is susceptible to allylic bromination under radical conditions. This reaction proceeds via a radical chain mechanism initiated by N-bromosuccinimide (NBS) in the presence of light or peroxides .

Mechanism:

-

Initiation : NBS generates bromine radicals (Br- ) through homolytic cleavage.

-

Propagation :

-

Br- abstracts an allylic hydrogen, forming an allylic radical stabilized by resonance.

-

The allylic radical reacts with Br₂ (generated in situ from NBS and HBr) to yield a brominated product.

-

Product : Bromination occurs at the allylic position (C-3 of the allyl group), producing 3-bromothis compound.

| Reaction Conditions | Reagents/Catalysts | Key Features |

|---|---|---|

| Light or radical initiator (e.g., AIBN) | NBS, CCl₄ | Selective for allylic C–H bonds |

Nucleophilic Substitution at the Benzylic Bromine

The bromine atom on the 4-bromobenzyl group can participate in SN2 reactions due to its position adjacent to the electron-withdrawing carbamate group.

Example Reaction:

-

Substitution with Hydroxide :

Mechanistic Notes :

-

The benzylic bromine acts as a leaving group, with nucleophilic attack occurring at the benzyl carbon .

-

Steric hindrance is minimal, favoring an SN2 pathway.

| Reaction Conditions | Reagents/Catalysts | Yield/Selectivity |

|---|---|---|

| Polar aprotic solvent (e.g., DMF) | KOH or NaOH | High selectivity for benzylic substitution |

Hydrolysis of the Carbamate Group

The carbamate functional group (–OC(=O)NH–) undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Forms a carboxylic acid derivative and ammonium ions.

Key Factors :

-

Rate of hydrolysis depends on pH and temperature.

-

The electron-withdrawing bromine on the benzyl group may slightly accelerate hydrolysis .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed cross-couplings :

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids in the presence of Pd catalysts:

Heck Reaction:

| Reaction Type | Catalysts | Substrates |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Aryl boronic acids |

| Heck | Pd(OAc)₂, ligand | Terminal alkenes |

Thermal Decomposition and Rearrangement

Under elevated temperatures, the allyl group may undergo Claisen-like rearrangements or decomposition:

-

Claisen Rearrangement :

The allyl carbamate could isomerize to a vinyl carbamate, though this is less common in non-vinyl ether systems.

Stability Note :

-

The carbamate’s thermal stability is moderate; decomposition above 200°C may release CO₂ and amines .

Oxidation Reactions

The allyl group can be oxidized to an epoxide or carbonyl compound:

Q & A

Q. What methodologies ensure rigor in studying this compound’s environmental fate?

- Methodological Answer : Perform OECD 301F biodegradability tests under aerobic conditions. Use LC-QTOF-MS to identify degradation products. For ecotoxicity, conduct Daphnia magna acute toxicity assays (OECD 202) and Alamar Blue assays on human cell lines. Triangulate data with computational QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.